2,2-Difluorobutyric acid CAS number
2,2-Difluorobutyric acid CAS number
An In-depth Technical Guide to 2,2-Difluorobutyric Acid (CAS: 2366-62-3) for Advanced Research and Drug Development
Executive Summary
2,2-Difluorobutyric acid is a fluorinated carboxylic acid that has garnered significant interest in medicinal chemistry and drug development. The incorporation of a gem-difluoro group at the α-position to a carboxylic acid profoundly alters its physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modulations make it a valuable building block for designing novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of 2,2-difluorobutyric acid, covering its core properties, synthesis, analytical characterization, applications in drug design, and safety protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this fluorinated scaffold.
Introduction and Strategic Significance
2,2-Difluorobutyric acid, also known as 2,2-difluorobutanoic acid, is an organofluorine compound with the chemical formula C₄H₆F₂O₂.[1] Its Chemical Abstracts Service (CAS) registration number is 2366-62-3 .[1][2] The strategic value of this molecule lies in the unique properties imparted by the α,α-difluoromethylene group.
In medicinal chemistry, the carboxylic acid moiety is a common pharmacophore essential for interacting with biological targets.[3][4] However, it often presents challenges such as rapid metabolism, poor membrane permeability, and potential toxicity.[5] The replacement of the α-hydrogens with fluorine atoms offers a sophisticated strategy to mitigate these issues. The highly electronegative fluorine atoms can:
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Modulate Acidity (pKa): The strong electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of the carboxylic acid group compared to its non-fluorinated analog. This allows for fine-tuning of the ionization state at physiological pH, which is critical for target binding and solubility.
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Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the α-position resistant to metabolic oxidation, a common pathway for drug degradation.
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Act as a Bioisostere: The CF₂ group can serve as a non-classical bioisostere for other functional groups. For instance, the hydrated form of an α,α-difluoro ketone can mimic a carboxylic acid, offering an alternative with different pharmacokinetic properties.[4][6] This unique hydrogen bonding ability makes it a potential replacement for hydroxyl (OH), thiol (SH), and amine (NH) groups.[6]
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Tune Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve bioavailability.[6]
These attributes position 2,2-difluorobutyric acid and related α,α-difluoro carboxylic acids as powerful tools in lead optimization and the rational design of next-generation pharmaceuticals.[7]
Physicochemical and Spectroscopic Properties
The defining characteristics of 2,2-Difluorobutyric acid are summarized below. Understanding these properties is fundamental to its application in chemical synthesis and biological assays.
| Property | Value | Source(s) |
| CAS Number | 2366-62-3 | [1][2][8] |
| Molecular Formula | C₄H₆F₂O₂ | [1][9][10] |
| Molecular Weight | 124.09 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.215 g/mL at 25 °C | [1] |
| Boiling Point | 70-72 °C at 8 mmHg | [1] |
| Melting Point | 8-41 °C (values vary) | [1][11] |
| Refractive Index (n20/D) | 1.365 | [1] |
| Acidity (pKa, Predicted) | 1.34 ± 0.10 | [1] |
| Flash Point | 76.7 °C (170.1 °F) | |
| InChI Key | SBSKRVZFWQPJID-UHFFFAOYSA-N | [1] |
| SMILES | CCC(F)(F)C(O)=O |
Synthesis and Purification Protocol
While various methods exist for the synthesis of α,α-difluoro carboxylic acids, a robust approach involves the oxidative desulfurization-fluorination of a dithiane precursor. This method offers a reliable pathway to the target molecule under relatively mild conditions.
Causality Behind Experimental Choices:
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Dithiane Precursor: The 1,3-dithiane group serves as a masked carbonyl. Its protons at the C2 position are acidic, allowing for easy alkylation to introduce the desired ethyl group. More importantly, the dithiane is an excellent substrate for oxidative fluorination.
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Bromine Trifluoride (BrF₃): This reagent is a powerful source of nucleophilic fluoride for this transformation.[12] It efficiently replaces the C-S bonds with C-F bonds. The reaction is typically fast and high-yielding.[12]
-
Hydrolysis: The initial product of the fluorination is an ester. A standard acid- or base-catalyzed hydrolysis is required to convert the ethyl ester into the final carboxylic acid.
Experimental Workflow: Synthesis of 2,2-Difluorobutyric Acid
Caption: Synthesis workflow for 2,2-Difluorobutyric Acid.
Step-by-Step Synthesis Protocol:
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Precursor Preparation: The starting material, ethyl 2-(1,3-dithian-2-yl)butanoate, is synthesized from 2-ethyl-1,3-dithiane and ethyl chloroformate.
-
Reaction Setup: In a fume hood, dissolve the dithiane precursor in anhydrous dichloromethane (CH₂Cl₂) in a fluorinated polyethylene flask. Equip the flask with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Fluorination: Cautiously add a solution of bromine trifluoride (BrF₃, ~3 equivalents) in CH₂Cl₂ dropwise to the stirred solution.[12] The reaction is often rapid and exothermic; maintain the temperature at 0 °C. Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the starting material is consumed (typically <10 minutes), carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring to neutralize excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the solution and remove the solvent under reduced pressure to yield crude ethyl 2,2-difluorobutanoate.
-
Hydrolysis: Add a 6 M solution of hydrochloric acid (HCl) to the crude ester. Heat the mixture to reflux and stir for 4-6 hours until TLC or GC analysis indicates the complete conversion of the ester to the acid.
-
Final Isolation: Cool the reaction mixture to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The resulting crude 2,2-difluorobutyric acid can be purified by vacuum distillation (boiling point: 70-72 °C at 8 mmHg) to yield the final product with >97% purity.[1]
Analytical Characterization
Confirming the identity, purity, and structure of the synthesized 2,2-difluorobutyric acid is paramount. A combination of chromatographic and spectroscopic techniques should be employed.
Analytical Workflow
Caption: Standard analytical workflow for 2,2-Difluorobutyric Acid.
Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity and confirming the molecular weight of this volatile carboxylic acid.[13]
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Sample Preparation: Prepare a 1 mg/mL solution of 2,2-difluorobutyric acid in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer.
-
GC Method:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection)
-
Carrier Gas: Helium
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
-
MS Method:
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis:
-
Purity: Assess the purity by integrating the peak area of the main component in the total ion chromatogram (TIC).
-
Identity: Confirm the molecular ion peak (M⁺) at m/z 124.03. Analyze the fragmentation pattern, expecting characteristic losses of -OH, -COOH, and ethyl fragments.
-
Expected Spectroscopic Data:
-
¹⁹F NMR: A triplet in the ¹⁹F NMR spectrum, due to coupling with the adjacent CH₂ protons, is characteristic of the CF₂-CH₂ moiety.
-
¹H NMR: The spectrum should show a triplet for the terminal methyl (CH₃) group and a triplet of triplets for the methylene (CH₂) group, which is coupled to both the CH₃ and the two ¹⁹F nuclei. A broad singlet for the acidic proton (-COOH) will also be present.
-
¹³C NMR: The spectrum will be distinguished by a triplet for the C2 carbon due to the strong one-bond C-F coupling.
-
FTIR: Expect strong characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1730 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).[10]
Applications in Drug Development
The primary application of 2,2-difluorobutyric acid is as a specialized building block in medicinal chemistry. Its incorporation into a lead compound can strategically enhance drug-like properties.
-
Improving Metabolic Stability: Carboxylic acids can be metabolized via glucuronidation or formation of acyl-CoA thioesters, which can lead to toxicity.[5] The steric and electronic effects of the α,α-difluoro group can hinder these metabolic pathways, increasing the drug's half-life.
-
Enhancing Target Affinity: The increased acidity of the difluorinated acid ensures it is predominantly ionized at physiological pH.[3] This can strengthen ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site, potentially boosting potency.
-
Modulating Permeability: While the ionized form limits passive diffusion, the overall increase in lipophilicity from fluorination can be balanced to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is crucial for oral bioavailability and brain penetration.[5]
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Scaffold for Novel Inhibitors: The difluoromethyl group is a key component in designing inhibitors for various enzymes. For example, gem-difluorinated β-lactams and β-amino acids, synthesized from related difluoro precursors, have been investigated as potential metallocarboxypeptidase inhibitors.[14]
Safety and Handling
2,2-Difluorobutyric acid is a corrosive and acutely toxic substance that requires careful handling.
-
GHS Hazard Classification:
-
Signal Word: Danger.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The storage class is 8A for combustible, corrosive hazardous materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2,2-Difluorobutyric acid (CAS: 2366-62-3) is more than a simple fluorinated molecule; it is a strategic tool for overcoming common challenges in drug discovery. Its unique ability to modulate acidity, enhance metabolic stability, and fine-tune lipophilicity provides medicinal chemists with a versatile building block for optimizing lead compounds. A thorough understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the development of safer and more effective therapeutics.
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